![molecular formula C39H74NaO10P B15141123 sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate](/img/structure/B15141123.png)
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate is a complex organic compound that belongs to the class of phospholipids This compound is characterized by its unique structure, which includes a glycerol backbone, fatty acid chains, and a phosphate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate typically involves the following steps:
Glycerol Backbone Formation: The glycerol backbone is prepared by reacting glycerol with appropriate protecting groups to ensure selective functionalization.
Fatty Acid Attachment: The fatty acid chains, such as heptadecanoic acid and hexadecenoic acid, are esterified to the glycerol backbone under controlled conditions.
Phosphate Group Addition: The phosphate group is introduced through phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid derivatives.
Deuterium Incorporation: Deuterium atoms are incorporated into the fatty acid chains through hydrogen-deuterium exchange reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains.
Reduction: Reduction reactions can be performed to modify the functional groups on the glycerol backbone or fatty acid chains.
Substitution: Substitution reactions can occur at the phosphate group or the hydroxyl groups on the glycerol backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols or reduced fatty acid chains.
Substitution: Formation of phosphoramidates or thiophosphates.
科学的研究の応用
Chemistry
Membrane Studies: Used as a model compound to study the properties of biological membranes.
Lipidomics: Employed in the analysis of lipid profiles in various biological samples.
Biology
Cell Signaling: Investigated for its role in cell signaling pathways involving phospholipids.
Metabolism Studies: Used to study the metabolism of phospholipids in cells.
Medicine
Drug Delivery: Explored as a component in liposomal drug delivery systems.
Diagnostics: Used in the development of diagnostic assays for lipid-related diseases.
Industry
Cosmetics: Incorporated into formulations for skincare products due to its moisturizing properties.
Food Industry: Used as an emulsifier in food products.
作用機序
The compound exerts its effects primarily through interactions with cellular membranes. The glycerol backbone and fatty acid chains integrate into the lipid bilayer, affecting membrane fluidity and permeability. The phosphate group can participate in signaling pathways by interacting with specific proteins and enzymes. These interactions influence various cellular processes such as signal transduction, membrane trafficking, and metabolic regulation.
類似化合物との比較
Similar Compounds
- Sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
- Sodium;2,3-dihydroxypropyl [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Uniqueness
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate is unique due to the incorporation of deuterium atoms, which can provide insights into the dynamics and interactions of phospholipids in biological systems. This isotopic labeling allows for advanced studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
特性
分子式 |
C39H74NaO10P |
|---|---|
分子量 |
762.0 g/mol |
IUPAC名 |
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-38(42)46-34-37(35-48-50(44,45)47-33-36(41)32-40)49-39(43)31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h14,16,36-37,40-41H,3-13,15,17-35H2,1-2H3,(H,44,45);/q;+1/p-1/b16-14-;/t36?,37-;/m1./s1/i34D2,35D2,37D; |
InChIキー |
BNFVPMRRISCOBN-ZOIHXDMBSA-M |
異性体SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCC.[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


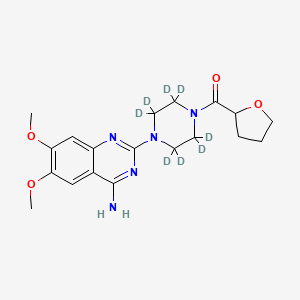

![9H-fluoren-9-ylmethyl N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate](/img/structure/B15141074.png)
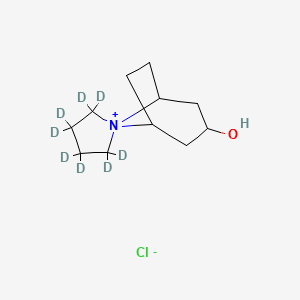
![(1R,9S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one](/img/structure/B15141083.png)
![[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15141090.png)
![2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B15141092.png)
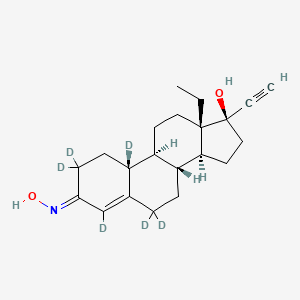

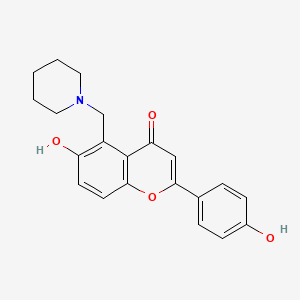
![[1',2',3',4',5'-13C5]Inosine](/img/structure/B15141119.png)
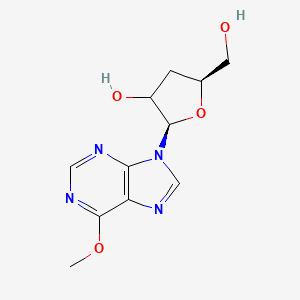
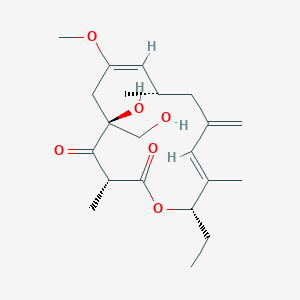
![2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine](/img/structure/B15141137.png)
